N-{2-[(allylamino)methyl]phenyl}-4-methylbenzenesulfonamide
Overview
Description
AMS is a sulfonamide compound that was first synthesized in the 1970s. It has been studied for its potential use in treating a variety of diseases, including cancer, inflammation, and infectious diseases. AMS has shown promising results in preclinical studies, and there is ongoing research to further understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of AMS is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA synthesis and protein synthesis. AMS has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. Additionally, AMS has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
AMS has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and antimicrobial activity. In preclinical studies, AMS has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, AMS has been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Finally, AMS has been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using AMS in lab experiments is its broad range of potential therapeutic applications. Additionally, AMS has been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using AMS in lab experiments. For example, the synthesis of AMS is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of AMS is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.
Future Directions
There are several future directions for research on AMS. One area of focus is further understanding its mechanism of action, particularly in relation to its potential therapeutic applications. Additionally, there is ongoing research to develop more efficient synthesis methods for AMS and related compounds. Finally, there is interest in exploring the potential of AMS as a drug delivery system, particularly for cancer therapy.
In conclusion, N-{2-[(allylamino)methyl]phenyl}-4-methylbenzenesulfonamide is a compound that has shown promise in preclinical studies for its potential therapeutic applications in cancer, inflammation, and infectious diseases. While there are still many unanswered questions about its mechanism of action and potential applications, ongoing research is shedding light on its potential as a therapeutic agent.
Scientific Research Applications
AMS has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and infectious diseases. In preclinical studies, AMS has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, AMS has been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi.
properties
IUPAC Name |
4-methyl-N-[2-[(prop-2-enylamino)methyl]phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-3-12-18-13-15-6-4-5-7-17(15)19-22(20,21)16-10-8-14(2)9-11-16/h3-11,18-19H,1,12-13H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXCSJROEDQGLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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